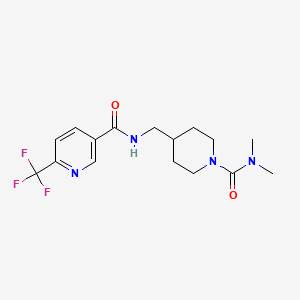

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. The molecule also contains a trifluoromethyl group, which is often used in drug design to improve stability and bioavailability .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the dimethylcarbamoyl group, and the addition of the trifluoromethyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom. The trifluoromethyl group would add a degree of electronegativity to the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn influence its solubility and permeability .Scientific Research Applications

Metabolic Functions and Enzymatic Activity

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide plays a crucial role in various metabolic pathways and enzymatic activities across different organisms. In higher plants, nicotinamide derivatives are integral for the synthesis of pyridine (nicotinamide adenine) nucleotides, contributing to the metabolic processes involving nicotinic acid. These compounds are also precursors for trigonelline and nicotinic acid 1N-glucoside, which have diverse roles in plant metabolism and adaptation (Matsui et al., 2007).

In mammals, nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of nicotinamide and related compounds. This enzymatic activity impacts the regulation of metabolic pathways, influencing physiological and pathophysiological states. NNMT's role in metabolizing nicotinamide has been linked to various human diseases, highlighting its potential as a therapeutic target (Rini et al., 1990).

Therapeutic Potential and Disease Association

Research indicates that NNMT inhibitors can serve as valuable tools for investigating biological and therapeutic hypotheses related to overexpression of NNMT in human diseases. The discovery of bisubstrate NNMT inhibitors has facilitated the exploration of NNMT's role in physiology and pathophysiology, offering a pathway for developing potent and selective NNMT inhibitors for future therapeutic applications (Babault et al., 2018).

In the context of cancer, NNMT has been implicated in epigenetic remodeling, contributing to tumorigenesis through the consumption of methyl units from S-adenosyl methionine. This results in an altered epigenetic state of cancer cells, highlighting a mechanistic link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya et al., 2013).

Furthermore, the role of nicotinamide derivatives in corrosion inhibition for mild steel in acidic conditions showcases the chemical versatility and applicability of these compounds beyond biological systems. This underlines the wide-ranging utility of nicotinamide and its derivatives in various scientific and industrial applications (Jeeva et al., 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N4O2/c1-22(2)15(25)23-7-5-11(6-8-23)9-21-14(24)12-3-4-13(20-10-12)16(17,18)19/h3-4,10-11H,5-9H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQMZAZQIIJNJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2722379.png)

![5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2722382.png)

![3-[(2-Chlorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B2722388.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2722389.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2722392.png)

![methyl 1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2722394.png)

![2-Methoxyethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2722396.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)